Hexanedioic acid, ester with 1,4-butanediol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, ester with 1,4-butanediol typically involves the esterification reaction between hexanedioic acid and 1,4-butanediol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through a continuous esterification process. This process involves the use of large-scale reactors where hexanedioic acid and 1,4-butanediol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the water formed is continuously removed to ensure high yield of the ester .

Analyse Des Réactions Chimiques

Types of Reactions

Hexanedioic acid, ester with 1,4-butanediol can undergo various chemical reactions, including:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.

Oxidation: The ester can be oxidized under strong oxidative conditions to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Major Products Formed

Hydrolysis: Hexanedioic acid and 1,4-butanediol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Carboxylic acids.

Applications De Recherche Scientifique

Preparation Methods

The synthesis of hexanedioic acid, ester with 1,4-butanediol is primarily achieved through:

- Polycondensation Reaction : This process involves heating hexanedioic acid and 1,4-butanediol in the presence of catalysts such as titanium tetrabutoxide or antimony trioxide under controlled conditions to optimize yield.

- Industrial Production : Large-scale reactors are utilized for continuous production, allowing for precise control over temperature and pressure to ensure high-purity polymer output.

Chemistry

This compound serves as a precursor for various polyesters and polyurethanes. These materials are extensively studied for their mechanical and chemical properties.

Biology

Research has explored the biocompatibility of this compound for potential use in:

- Drug Delivery Systems : The polymer can encapsulate therapeutic agents, providing controlled release profiles that enhance treatment efficacy.

- Tissue Engineering Scaffolds : Scaffolds made from this polyester promote cell adhesion and proliferation, crucial for tissue regeneration.

Medicine

The compound is investigated for its potential in creating biodegradable implants. Clinical trials have demonstrated favorable biocompatibility and biodegradability in vivo.

Industry

In industrial applications, this compound is utilized in:

- Production of Fibers : Its mechanical properties make it ideal for creating durable fibers.

- Coatings and Films : The polymer's chemical resistance allows it to be used effectively in coatings that require durability.

Case Studies

-

Tissue Engineering Applications :

- Research published in Biomaterials indicated that scaffolds made from this polymer significantly enhanced cell viability and proliferation compared to traditional materials like polylactic acid.

-

Drug Delivery Systems :

- A study demonstrated the ability of this polyester to encapsulate anti-cancer drugs with a sustained release profile over several days, indicating its potential for effective chemotherapy applications.

-

Biodegradable Implants :

- Clinical trials have shown that implants made from this polymer integrate well with surrounding tissues without causing significant inflammatory responses.

Safety and Toxicity

While hexanedioic acid and 1,4-butanediol are useful in many applications, safety concerns exist due to potential adverse effects associated with misuse. Regulatory agencies have issued warnings regarding the use of butane-1,4-diol due to its conversion into gamma-hydroxybutyric acid (GHB), which can lead to serious health issues.

Mécanisme D'action

The mechanism of action of hexanedioic acid, ester with 1,4-butanediol primarily involves its ability to form ester bonds with other molecules. This property allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of high molecular weight polymers with enhanced mechanical properties . The molecular targets and pathways involved in these reactions include the esterification and transesterification pathways .

Comparaison Avec Des Composés Similaires

Hexanedioic acid, ester with 1,4-butanediol can be compared with other similar compounds such as:

Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This compound also forms polyesters but has different mechanical properties due to the presence of 1,2-ethanediol.

Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol:

The uniqueness of this compound lies in its balance of mechanical properties and chemical stability, making it suitable for a wide range of applications .

Activité Biologique

Hexanedioic acid, ester with 1,4-butanediol, commonly referred to as bis-hexanoyl (R)-1,3-butanediol (BH-BD), is a compound of significant interest due to its biological activity and potential applications in various fields including biomedicine and materials science. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Hexanedioic acid (also known as adipic acid) is a dicarboxylic acid that, when esterified with 1,4-butanediol, forms a diester compound. This structure contributes to its unique properties, making it suitable for various applications.

Biological Activity Overview

The biological activity of BH-BD is primarily linked to its metabolic pathways and effects on cellular processes. Upon ingestion, BH-BD is hydrolyzed into hexanoic acid (HEX) and (R)-1,3-butanediol (BDO), which are further metabolized into beta-hydroxybutyrate (BHB), a key ketone body involved in energy metabolism.

Metabolism and Pharmacokinetics

Research indicates that BH-BD undergoes rapid hydrolysis in the gastrointestinal tract. A study involving healthy adults demonstrated that consumption of BH-BD led to significant increases in plasma concentrations of BHB, BDO, and HEX within hours post-ingestion. The pharmacokinetics showed that the maximal concentration (Cmax) and area under the curve (AUC) of these metabolites were dose-dependent .

| Metabolite | Cmax (mg/L) | AUC (mg·h/L) | Time to Peak (h) |

|---|---|---|---|

| BHB | 45.6 ± 19.7 | Variable | 1-2 |

| BDO | Lower than BHB | Variable | 2-4 |

| HEX | Lowest | Variable | 4-6 |

Case Studies

- Safety and Tolerability : A randomized controlled trial assessed the safety and tolerability of BH-BD over a 28-day period. Participants reported mild gastrointestinal discomfort but no serious adverse effects . This suggests that BH-BD is generally well-tolerated at recommended doses.

- Effects on Ketogenesis : In another study, subjects consuming BH-BD showed a significant increase in blood ketone levels compared to a control group. This indicates that BH-BD may enhance ketogenesis, which could be beneficial for metabolic health .

Applications in Medicine

The biological activity of BH-BD extends to potential therapeutic applications:

- Ketogenic Diet Supplementation : Due to its ability to elevate BHB levels, BH-BD may serve as an effective supplement for individuals following ketogenic diets.

- Neuroprotective Effects : Research suggests that elevated BHB can have neuroprotective effects, potentially benefiting conditions like epilepsy and neurodegenerative diseases .

Propriétés

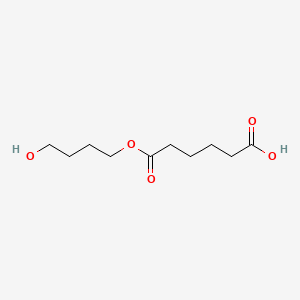

IUPAC Name |

6-(4-hydroxybutoxy)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-7-3-4-8-15-10(14)6-2-1-5-9(12)13/h11H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYUYBMMNNGZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)OCCCCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235972 | |

| Record name | Hexanedioic acid, ester with 1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86923-79-7 | |

| Record name | Hexanedioic acid, ester with 1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086923797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, ester with 1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, ester with 1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.